3-(Difluoromethyl)-1-(propan-2-yl)-1h-pyrazole-4-carboxylic acid

描述

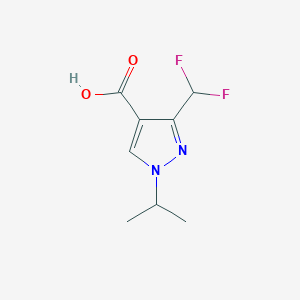

3-(Difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound featuring a difluoromethyl group at position 3 and an isopropyl (propan-2-yl) substituent at position 1 (Figure 1). The isopropyl substituent in the target compound may confer distinct physicochemical and biological properties compared to methyl-substituted analogs, influencing its applications in agrochemicals or pharmaceuticals.

属性

IUPAC Name |

3-(difluoromethyl)-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-4(2)12-3-5(8(13)14)6(11-12)7(9)10/h3-4,7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJXJWNHZUHZRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-(propan-2-yl)-1h-pyrazole-4-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrazole derivative with a difluoromethylating agent and an isopropylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

化学反应分析

Step 1: Substitution/Hydrolysis

-

Reagents : 2,2-difluoroacetyl halide, α,β-unsaturated ester, acid-binding agent (e.g., triethylamine), alkali (e.g., NaOH).

-

Conditions : Low-temperature reaction (e.g., -30°C), organic solvent (e.g., dioxane, THF).

-

Mechanism : The difluoroacetyl halide undergoes addition to the α,β-unsaturated ester, followed by alkaline hydrolysis to yield an α-difluoroacetyl intermediate.

Step 2: Condensation/Cyclization

-

Reagents : Methylhydrazine aqueous solution (≥40% concentration), catalyst (e.g., NaI or KI).

-

Conditions : Low-temperature condensation (-30°C to 0°C), followed by cyclization under reduced pressure and elevated temperatures (50–120°C).

-

Mechanism : The intermediate reacts with methylhydrazine to form a pyrazole ring via condensation and cyclization.

Key Data Table

| Reaction Step | Reagents/Conditions | Yield (Post-Purification) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | 40% methylhydrazine, NaI/KI, -30°C to 20°C | 75–79% | >99% |

| Recrystallization | 35–65% aqueous ethanol/methanol/isopropanol | N/A | >99% |

Amide Formation via Nucleophilic Acyl Substitution

The carboxylic acid group undergoes nucleophilic acyl substitution to form amides, a reaction critical for developing bioactive derivatives .

Mechanism

-

Activation : The carboxylic acid is converted to an acid chloride using thionyl chloride in the presence of a catalyst (e.g., DMF).

-

Reaction : The acid chloride reacts with an amine (e.g., pyridin-2-amine) in dichloromethane, facilitated by a base (e.g., triethylamine).

Example Reaction Conditions

-

Reagents : Thionyl chloride, DMF, amine (e.g., pyridin-2-amine), triethylamine.

-

Conditions : Reaction at 0°C to room temperature, purification via column chromatography.

Key Data Table

| Reaction Type | Reagents | Solvent | Yield (Purified Product) |

|---|---|---|---|

| Amide Formation | Thionyl chloride, pyridin-2-amine, triethylamine | Dichloromethane | Not explicitly stated |

Esterification

While not explicitly detailed in the provided sources, the carboxylic acid group can likely undergo esterification with alcohols under acidic or basic conditions, forming ester derivatives. This is inferred from analogous reactions in pyrazole chemistry .

Hydrolysis

The compound’s ester precursors (if present) can undergo alkaline hydrolysis to regenerate the carboxylic acid. This step is critical in the initial synthesis pathway described in the patent .

Substitution Reactions

The pyrazole ring’s substituents (e.g., difluoromethyl, propan-2-yl) may participate in substitution reactions under specific conditions, though direct evidence for this compound is limited. Analogous pyrazole systems show susceptibility to electrophilic substitution .

科学研究应用

Pharmaceutical Development

3-(Difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of:

- Bactericides : The compound serves as a precursor for synthesizing effective bactericides, which are critical in agricultural applications.

- Pesticides : It plays a key role in developing novel pesticide formulations that exhibit high efficiency and low toxicity. For instance, it is used in synthesizing amide-based bactericides like fluopyram and bixafen, which have been shown to be effective against a range of pests while minimizing environmental impact .

Agrochemical Applications

The compound's properties make it suitable for developing agrochemicals that enhance crop protection. Its derivatives have been reported to possess significant insecticidal and fungicidal activities, making them valuable in modern agriculture .

Case Study 1: Development of Fluopyram

Fluopyram, a fungicide derived from this compound, has demonstrated remarkable efficacy against various fungal pathogens affecting crops. Research indicates that fluopyram operates by inhibiting mitochondrial respiration in fungi, showcasing the potential of pyrazole derivatives in agricultural biotechnology .

Case Study 2: Bixafen Synthesis

Bixafen, another important fungicide synthesized from this compound, has been noted for its broad-spectrum activity against several crop diseases. Studies highlight its mode of action as a succinate dehydrogenase inhibitor, which disrupts energy production in fungal cells, further emphasizing the utility of pyrazole derivatives in developing innovative pest control solutions .

作用机制

The mechanism of action of 3-(Difluoromethyl)-1-(propan-2-yl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and binding affinity to target proteins or enzymes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity.

相似化合物的比较

Key Structural Analogs

The following pyrazole-4-carboxylic acid derivatives share structural similarities with the target compound (Table 1):

Table 1. Structural and functional comparison of pyrazole-4-carboxylic acid derivatives.

Impact of Substituents

- Hydrogen at N1 (as in M700F002) reduces stability, making the compound more prone to metabolic degradation .

- Position 3 (C3-substituent):

Physicochemical Properties

- Target Compound (Theoretical):

- Molecular formula: C₈H₁₀F₂N₂O₂.

- Molecular weight: ~216.2 g/mol (estimated).

- Higher hydrophobicity compared to DFPA due to the isopropyl group, likely improving lipid membrane penetration.

- DFPA (Empirical Data):

生物活性

3-(Difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a fluorinated heterocyclic compound that exhibits notable biological activity, particularly in the fields of agriculture and medicine. The presence of the difluoromethyl group enhances its chemical properties, making it a subject of interest in various research studies. This article explores the biological activity of this compound, focusing on its antifungal properties and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the following chemical formula:

It includes a difluoromethyl group, which is known to enhance biological activity through improved interactions with biological targets.

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal properties. A series of amide derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that many derivatives displayed moderate to excellent antifungal activities.

Table 1: Antifungal Activity of Derivatives

| Compound ID | Structure | Activity Level | Comparison |

|---|---|---|---|

| 9m | Structure | High | More effective than boscalid |

| 9n | - | Moderate | Similar to standard fungicides |

| 9o | - | Low | Less effective than other derivatives |

The compound N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) was particularly noted for its high antifungal activity against seven tested fungi, surpassing the efficacy of traditional fungicides like boscalid .

The mechanism through which these compounds exert their antifungal effects primarily involves the inhibition of succinate dehydrogenase (SDH), an enzyme critical for fungal respiration. Molecular docking studies revealed that the carbonyl oxygen of compound 9m forms hydrogen bonds with key residues (TYR58 and TRP173) in the active site of SDH, disrupting its function and leading to antifungal activity .

Study 1: Efficacy Against Phytopathogenic Fungi

In a study assessing the efficacy of various derivatives, it was found that most compounds inhibited mycelial growth effectively. The in vitro assays showed that derivative 9m exhibited an IC50 value significantly lower than that of standard treatments, indicating a robust antifungal profile.

Study 2: Structure-Activity Relationship (SAR)

A quantitative structure-activity relationship (QSAR) model was developed using Topomer CoMFA to analyze the relationship between structural features and biological activity. This model provided insights into how variations in substituents on the pyrazole ring influenced antifungal efficacy, aiding in the design of more potent derivatives .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(difluoromethyl)-1-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., substituted hydrazines and β-keto esters). For example, describes a similar pyrazole-carboxylic acid derivative synthesized using ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis. Optimization involves adjusting temperature (e.g., 95°C for 4 hours in thionyl chloride reactions, as in ), solvent choice (e.g., CH₂Cl₂ for acyl chloride intermediates), and stoichiometric ratios to improve yields. Analytical techniques like TLC and NMR should monitor reaction progress .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituents on the pyrazole ring (e.g., difluoromethyl protons at δ ~6.0 ppm with splitting patterns due to fluorine coupling) and the isopropyl group (δ ~1.2–1.5 ppm for CH₃ and δ ~4.5–5.0 ppm for CH). provides spectral data for a related compound, showing carboxylate protons at δ ~13 ppm in DMSO-d₆ .

- IR : Confirm carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- MS : Use ESI-MS to verify molecular weight (e.g., m/z 217.1 for the parent ion) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard identification. indicates the compound is not classified under GHS but requires standard lab precautions: use PPE (gloves, goggles), avoid inhalation/ingestion, and store in a dry, sealed container at room temperature. Emergency protocols include rinsing exposed skin with water and consulting toxicity databases (e.g., ChemIDplus) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or biological activity?

- Methodological Answer :

- DFT : Optimize molecular geometry using software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. combined experimental and theoretical studies to analyze electron density distributions in pyrazole derivatives .

- Docking : Simulate interactions with biological targets (e.g., guanylate cyclase in ) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and active-site residues .

Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?

- Methodological Answer :

- Reproducibility Checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates (e.g., acyl chlorides in ) via HPLC or GC-MS.

- Purity Enhancement : Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). emphasizes the importance of ≥95% purity for pharmacological studies .

Q. How does the substitution pattern (difluoromethyl vs. trifluoromethyl) impact the compound’s physicochemical properties?

- Methodological Answer : Compare logP, solubility, and pKa values experimentally or via predictive software (e.g., ACD/Labs). shows that trifluoromethyl analogs have higher lipophilicity (logP ~1.8 vs. ~1.2 for difluoromethyl), affecting bioavailability. Thermal stability can be assessed via DSC/TGA .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction data inform structural analysis?

- Methodological Answer : Slow evaporation from DMF/water or THF/hexane mixtures promotes crystal growth. reports a monoclinic crystal system (space group P2₁/c) with bond angles and torsion angles critical for understanding conformational stability. Hydrogen-bonding networks involving the carboxylic acid group stabilize the lattice .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。